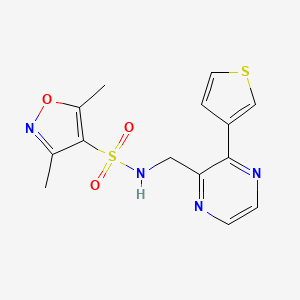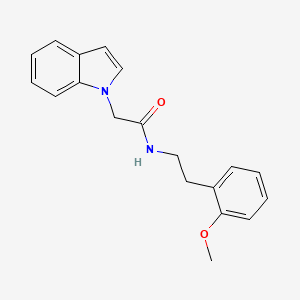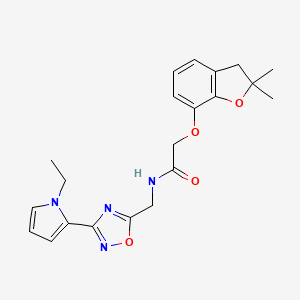
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Crystal Structure and Biological Activity
The compound has been synthesized and characterized through methods like NMR, HRMS, and single-crystal X-ray diffraction. It exhibits moderate herbicidal and fungicidal activities, making it potentially useful in agricultural applications. The intramolecular hydrogen bond and weak pi-pi interactions in its structure contribute to forming one-dimensional tapes, which could be relevant in material science and molecular engineering (Hu Jingqian et al., 2016).
Optical Properties
Research on similar compounds reveals insights into their optical properties, such as UV-vis absorption and fluorescence spectral characteristics. These properties vary depending on the substituents and solvent polarity, indicating potential use in photophysical applications or as fluorescent markers in chemical research (Zhen-Ju Jiang et al., 2012).
Synthesis and Antitumor Activities
The compound's derivatives have been explored for antitumor and antioxidant activities. Such research is vital in the development of new anticancer drugs or substances with health-promoting properties (S. A. Bialy et al., 2011).
Antimicrobial and Hemolytic Activity
Derivatives of this compound have been synthesized and tested for antimicrobial and hemolytic activities, suggesting their potential in developing new antimicrobial agents with specific targeting capabilities (Samreen Gul et al., 2017).
Pyrolysis and Spectroscopy Studies
Studies involving pyrolysis and spectroscopy of similar compounds can provide insights into their stability and behavior under high temperatures. This knowledge is crucial in fields like material science and chemical engineering (N. H. Werstiuk et al., 2006).
Potential Antipsychotic Agents
The compound's structure has been linked to novel potential antipsychotic agents. Such research is essential for developing new treatments for psychiatric disorders (L D Wise et al., 1987).
Safety And Hazards
This would involve a study of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken while handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or modifications to the compound that could enhance its properties or reduce its hazards.
I hope this general approach helps! If you have any specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-4-25-10-6-8-15(25)20-23-18(29-24-20)12-22-17(26)13-27-16-9-5-7-14-11-21(2,3)28-19(14)16/h5-10H,4,11-13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHRELMGLEBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)COC3=CC=CC4=C3OC(C4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

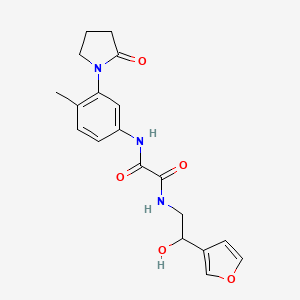
![1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2457807.png)
![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2457809.png)
![2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B2457810.png)
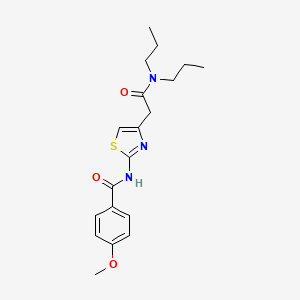
![4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2457812.png)
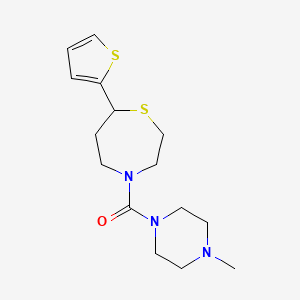
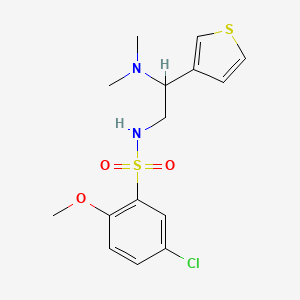
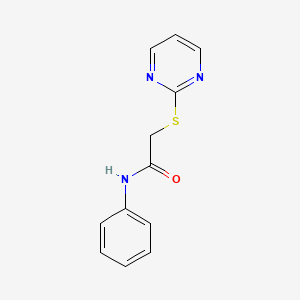
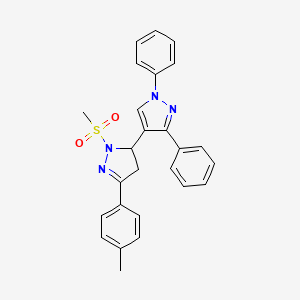
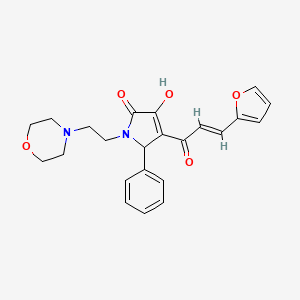
amine](/img/structure/B2457820.png)
